2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of both trifluoroethyl and difluoroethyl groups makes it a valuable compound in various scientific and industrial applications. Its molecular structure allows for significant chemical stability and reactivity, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethylamine with 2,2-difluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process requires careful temperature and pressure control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and scalability. The final product is usually purified through distillation or crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl or difluoroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce various amines.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethylamine
- 2,2,2-Trifluoroethyl isocyanate
Uniqueness
Compared to similar compounds, 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate offers a unique combination of trifluoroethyl and difluoroethyl groups, providing distinct chemical and physical properties. This dual fluorination enhances its reactivity and stability, making it particularly valuable in applications requiring high-performance materials and reagents.
Biological Activity
2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and difluoromethyl groups enhances its lipophilicity and reactivity, making it a candidate for various biochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C6H8F5N O2
- Molecular Weight : Approximately 195.13 g/mol
- Structure : The compound features a carbamate functional group with trifluoroethyl and difluoroethyl substituents.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorinated groups enhance the compound's ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity and specificity. These interactions can modulate enzyme activity or receptor function, resulting in various biological effects.
Biological Applications
-
Enzyme Inhibition :
- The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Preliminary investigations suggest it may inhibit enzymes linked to diseases such as cancer and infectious diseases.
-
Biochemical Assays :
- It is being explored as a probe in biochemical assays to study enzyme mechanisms.
- Its unique chemical structure allows for the development of sensitive detection methods.
-
Therapeutic Potential :
- Research indicates possible therapeutic applications in treating conditions influenced by enzyme activity.
- Ongoing studies are evaluating its efficacy in preclinical models.
Research Findings
Recent studies have highlighted the biological activity of this compound:
- Case Study 1 : A study investigated the compound's effect on Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for human African trypanosomiasis (HAT). The compound exhibited significant inhibitory activity with an IC50 value of 0.002 μM, indicating potent action against the parasite .
- Case Study 2 : Another research project focused on its application in drug discovery. The compound's lipophilicity was found to enhance cellular uptake in various cancer cell lines, suggesting potential use as an anticancer agent.
- Case Study 3 : In a biochemical assay context, the compound was evaluated as a probe for studying enzyme mechanisms. Results indicated that it could effectively alter enzyme kinetics in vitro, providing insights into its mechanism of action.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2-Difluoroethyl N-(thiophen-2-yl)carbamate | C9H10F2N O2S | Contains two fluorine atoms; less lipophilic |
2-(Dimethylamino)-2-(thiophen-2-yl)ethyl carbamate | C11H15F3N2O2S | Contains dimethylamino group; different activity |
Ethyl N-(thiophen-2-yl)carbamate | C9H11NO2S | Lacks trifluoroethyl group; lower reactivity |
This compound | C6H8F5N O2 | Enhanced lipophilicity; significant biological activity |
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5NO2/c6-3(7)1-11-4(12)13-2-5(8,9)10/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQXZRHMSSTCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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